2-Fluoro-3-phenylpyridine-5-boronic acid
Overview
Description
2-Fluoro-3-phenylpyridine-5-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated pyridine ring with a phenyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylpyridine-5-boronic acid typically involves the following steps:
Halogenation: Introduction of a fluorine atom into the pyridine ring.
Borylation: Formation of the boronic acid group through a reaction with a boron-containing reagent.
A common synthetic route involves the use of palladium-catalyzed borylation of a halogenated pyridine precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-phenylpyridine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion of the boronic acid group to other functional groups.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxidized derivatives.
Substitution: Amino or thio-substituted pyridines
Scientific Research Applications
2-Fluoro-3-phenylpyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylpyridine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine-5-boronic acid: Similar structure but with a methyl group instead of a phenyl group.
2-Fluoro-5-phenylpyridine-3-boronic acid: Differently positioned boronic acid group.
5-Fluoropyridine-3-boronic acid: Lacks the phenyl substituent
Uniqueness
2-Fluoro-3-phenylpyridine-5-boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
(6-fluoro-5-phenylpyridin-3-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZACERYYLLMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239660 | |
Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-18-4 | |
Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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